4-(dimethylsulfamoyl)-N-(4-methoxyphenyl)benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-(4-methoxyphenyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with dimethylsulfamoyl and methoxyphenyl groups
Preparation Methods
The synthesis of 4-(dimethylsulfamoyl)-N-(4-methoxyphenyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common synthetic route includes the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-aminobenzenesulfonamide in the presence of a base to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
4-(dimethylsulfamoyl)-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-(4-methoxyphenyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
4-(dimethylsulfamoyl)-N-(4-methoxyphenyl)benzamide can be compared with other similar compounds, such as:
4-(dimethylsulfamoyl)benzoic acid: Similar structure but lacks the methoxyphenyl group.
N-(4-methoxyphenyl)benzamide: Similar structure but lacks the dimethylsulfamoyl group.
4-(dimethylsulfamoyl)-N-phenylbenzamide: Similar structure but lacks the methoxy group
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(4-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-18(2)23(20,21)15-10-4-12(5-11-15)16(19)17-13-6-8-14(22-3)9-7-13/h4-11H,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMHZAJLLAGTKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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